molecular formula C11H10ClNO2 B1635816 1-(4-Chlorophenyl)piperidine-2,6-dione

1-(4-Chlorophenyl)piperidine-2,6-dione

Cat. No.: B1635816
M. Wt: 223.65 g/mol
InChI Key: HXXVDRRWNNHFTI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-(4-chlorophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H10ClNO2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3H2

InChI Key

HXXVDRRWNNHFTI-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)Cl

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Synthesis Overview

StepReactantsConditionsProduct
14-Chloroaniline + Glutaric AnhydridePPA at 70°C for 12 hours1-(4-Chlorophenyl)piperidine-2,6-dione
2Product from Step 1 + Reducing AgentTHF with RaNi/H₂Reduced derivative (if applicable)

Scientific Research Applications

The compound has shown promise in various fields:

1. Pharmacology:

  • Antipsychotic Activity: Research indicates that derivatives of piperidine-2,6-dione exhibit potential antipsychotic properties by acting on dopamine and serotonin receptors. For example, a study highlighted a derivative that effectively binds to D(2), D(3), and serotonin receptors, suggesting its utility in treating schizophrenia and other mood disorders .
  • Cancer Treatment: The compound has been investigated for its role in cancer therapy. Its structural analogs have been associated with the inhibition of tumor growth and modulation of immune responses in conditions like multiple myeloma and leprosy .

2. Biochemical Studies:

  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes makes it a candidate for studying metabolic pathways involved in disease progression. For instance, it has been evaluated for its effects on AKT signaling pathways in cancer cells .

3. Material Science:

  • Polymer Development: The unique chemical properties of this compound allow it to be used as a building block in synthesizing advanced materials with tailored properties for various industrial applications.

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Antipsychotic Properties
A series of piperidine derivatives were synthesized and evaluated for their antipsychotic potential. The compound demonstrated significant binding affinity for dopamine receptors, leading to reduced symptoms in animal models of psychosis .

Case Study 2: Cancer Treatment
In vitro studies showed that piperidine-2,6-dione derivatives could effectively reduce cell viability in multiple myeloma cell lines. The mechanism was linked to enhanced apoptosis and inhibition of cell proliferation pathways .

Preparation Methods

Reaction Mechanism

  • Activation of Glutaric Acid : Glutaric acid is treated with SOCl₂ to form glutaric acid chloride.
  • Amide Formation : The acid chloride reacts with 4-chloroaniline in ethanol under reflux, with ZnCl₂ enhancing the nucleophilic substitution at the carbonyl carbon.
  • Cyclization : Intramolecular cyclization yields the piperidine-2,6-dione core.

The overall reaction is represented as:
$$
\text{Glutaric acid} + \text{4-Chloroaniline} \xrightarrow[\text{ZnCl}2]{\text{SOCl}2, \text{Ethanol}} 1\text{-(4-Chlorophenyl)piperidine-2,6-dione}
$$

Optimization Data

Key parameters influencing yield and reaction efficiency were systematically studied (Table 1):

Table 1: Optimization of Reaction Conditions

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
9 ZnCl₂ Ethanol 80 4 88
10 ZnCl₂ Ethanol 90 1 92

The use of ZnCl₂ in ethanol at 90°C for 1 hour achieved a 92% yield, highlighting its role in accelerating cyclization while minimizing side reactions.

Green Chemistry Advantages

ZnCl₂ serves as a Lewis acid catalyst, enabling milder conditions compared to traditional methods requiring corrosive solvents. This aligns with green chemistry principles by reducing waste and energy consumption.

Palladium-Catalyzed Coupling Reactions

A complementary approach, adapted from protocols for analogous piperidine-diones, employs palladium-catalyzed cross-coupling to introduce the 4-chlorophenyl group.

Reaction Protocol

  • Substrate Preparation : A pre-formed piperidine-2,6-dione derivative (e.g., 1-benzoylpiperidine-2,6-dione) is used as the core scaffold.
  • Suzuki-Miyaura Coupling : Reaction with 4-chlorophenylboronic acid in the presence of Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃ in aqueous ethanol at 65°C for 15 hours.

The reaction proceeds via:
$$
\text{1-Benzoylpiperidine-2,6-dione} + \text{4-Cl-C₆H₄-B(OH)₂} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd(OAc)}2, \text{PCy}3\cdot\text{HBF}_4} \text{1-(4-Chlorophenyl)piperidine-2,6-dione}
$$

Industrial-Scale Synthesis

Bench-scale protocols suggest a route involving the reaction of 4-chlorophenylpiperidine with carbon dioxide under high-pressure conditions. Although mechanistic details are sparse, the process likely involves:

  • CO₂ Insertion : Formation of a carbamate intermediate.
  • Cyclization : Thermal or acid-catalyzed cyclization to yield the dione.

Industrial Advantages :

  • Scalability due to continuous flow systems.
  • High purity (>98%) achieved via recrystallization from ethanol-water mixtures.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield (%) Cost Scalability Green Metrics
ZnCl₂-Catalyzed 92 Low High Excellent
Palladium-Catalyzed ~95 High Moderate Moderate
Industrial CO₂ >90 Medium High Good

The ZnCl₂-catalyzed method is optimal for laboratory synthesis due to cost-effectiveness and simplicity, whereas industrial protocols prioritize scalability and purity.

Characterization and Validation

All routes require rigorous analytical validation:

  • FTIR : C=O stretches at 1633–1670 cm⁻¹.
  • ¹H NMR : Distinct signals for piperidine protons (δ 2.30–2.48 ppm) and aromatic protons (δ 7.66–7.97 ppm).
  • GC-MS : Molecular ion peak at m/z 237 (C₁₁H₁₀ClNO₂).

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 1-(4-Chlorophenyl)piperidine-2,6-dione while minimizing byproduct formation?

  • Methodological Answer : Utilize factorial design experiments to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables like reaction time, stoichiometry, and pH . Coupled with HPLC or GC-MS for byproduct quantification, this approach isolates critical factors affecting yield .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation with spectroscopic methods:

  • NMR (¹H/¹³C) to verify substituent positions and piperidine ring conformation.
  • FT-IR to confirm carbonyl (C=O) and aromatic C-Cl bond signatures.
  • DSC/TGA to assess thermal stability and detect polymorphic impurities .

Q. How can solubility and bioavailability of this compound be experimentally assessed for pharmacological studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method with HPLC quantification across solvents (e.g., PBS, DMSO) at physiological pH .
  • Bioavailability : Employ Caco-2 cell monolayer assays to measure permeability, complemented by in silico ADMET predictions (e.g., SwissADME) for passive diffusion and P-gp substrate potential .

Advanced Research Questions

Q. What strategies resolve contradictions in reported polymorphic forms of this compound?

  • Methodological Answer : Conduct systematic polymorph screening via solvent-mediated crystallization under controlled humidity/temperature. Characterize using:

  • PXRD to differentiate crystal forms.
  • Raman spectroscopy to detect subtle lattice vibrations.
  • DFT calculations to model energetically favorable polymorphs . Address discrepancies by cross-referencing with Cambridge Structural Database entries .

Q. How can computational modeling predict reactivity or degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate bond dissociation energies (BDEs) for the chlorophenyl group and piperidine ring, identifying labile sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., hydrolysis in aqueous media) using AMBER or GROMACS . Validate with accelerated stability studies (ICH Q1A guidelines) .

Q. What experimental designs address conflicting bioactivity data in different cell lines?

  • Methodological Answer : Implement stratified experimental protocols:

  • Dose-response curves across multiple cell lines (e.g., HEK293, HepG2) with standardized culture conditions.
  • Transcriptomic profiling (RNA-seq) to identify cell-specific signaling pathways affected by the compound.
  • Meta-analysis of existing data using PRISMA guidelines to isolate confounding variables (e.g., assay sensitivity, incubation time) .

Q. How can reactor design improve scalability of this compound synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Opt for continuous-flow reactors with immobilized catalysts (e.g., Pd/C on silica) to enhance mass transfer and reduce racemization. Monitor in real-time using inline PAT tools (e.g., ATR-FTIR) .

Q. What methodologies identify synergistic effects between this compound and existing therapeutic agents?

  • Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method:

  • Fixed-ratio testing in 2D/3D cell cultures.
  • SynergyFinder 3.0 for multi-dose data visualization .

Q. How do environmental factors (e.g., light, oxygen) influence the compound’s stability, and how can this be mitigated?

  • Methodological Answer : Perform forced degradation studies under ICH Q1B guidelines:

  • Photostability : Expose to UV (320–400 nm) and quantify degradation via UPLC-PDA.
  • Oxidative stability : Use radical initiators (e.g., AIBN) to simulate autoxidation. Stabilize with antioxidants (e.g., BHT) identified via Arrhenius kinetics modeling .

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